N-Methyl Etodolac

Metabolite profiling Anti-inflammatory assays Negative control

Researchers and QC labs often struggle to source a validated inactive negative control for Etodolac assays. N-Methyl Etodolac (CAS 849630-94-0) solves this as the confirmed inactive N-methyl metabolite, essential for ANDA impurity profiling and method validation. - Pharmacologically inactive - ideal negative control for COX inhibition & anti-inflammatory assays. - Detected in human urine; critical reference for metabolite identification & quantification. - Supplied with full characterization data; immediate stock available for global shipment.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 849630-94-0
Cat. No. B021200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Etodolac
CAS849630-94-0
Synonyms1,8-Diethyl-1,3,4,9-tetrahydro-9-methylpyrano[3,4]indole-1-acetic Acid; 
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2C)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21)17(14)19(3)16(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,20,21)
InChIKeyFVGKDAYQHVFRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Etodolac Metabolite Reference Standard


N-Methyl Etodolac (CAS 849630-94-0) is a chemically defined N-methylated derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, with the IUPAC name 2-(1,8-diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid [1]. It is a known minor metabolite of Etodolac, isolated from human and rat urine, and a key process-related impurity in its synthesis [2]. This compound is critical for pharmacological and analytical research, serving as a primary reference standard for method validation, quality control, and impurity profiling in the development and manufacturing of Etodolac [3].

Why N-Methyl Etodolac Cannot Be Substituted


The critical differentiation of N-Methyl Etodolac lies in its established lack of pharmacological activity [1]. Unlike its active parent compound, Etodolac, which demonstrates significant COX-2 selectivity (5- to 1000-fold over COX-1) and in vivo anti-inflammatory efficacy (ED50 ~1-3 mg/kg), N-Methyl Etodolac is confirmed to be either inactive or possess only marginal activity in the same models [2]. This profound functional difference makes it a uniquely specific negative control or reference standard. Using the active parent drug or another NSAID as a substitute in experiments, analytical method development, or impurity studies would invalidate results by introducing unintended pharmacological or analytical signals. This guide details the precise evidence demonstrating why this compound must be prioritized for specific research and quality control workflows.

Evidence for Choosing N-Methyl Etodolac


Pharmacological Inactivity Confirmed

In a comprehensive study of etodolac metabolites, N-methyletodolac was tested in a rat adjuvant edema model and in vitro for its capacity to block prostaglandin production in chondrocyte cells. The study concluded that N-methyletodolac, like the other metabolites tested, was either inactive or possessed only marginal activity [1]. This stands in stark contrast to the parent compound, Etodolac, which shows significant anti-inflammatory activity in the same models, with ED50 values ranging from 0.96 to 1.88 mg/kg in adjuvant arthritis tests [2].

Metabolite profiling Anti-inflammatory assays Negative control

Impurity Profiling Reference Standard

N-Methyl Etodolac is a process-related impurity formed during the synthesis of Etodolac, often through side reactions during N-alkylation steps [1]. Its identification and quantification are critical for establishing impurity profiles and meeting regulatory specifications for the final drug product [1]. As a well-characterized reference standard, it is suitable for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2].

Analytical method validation Impurity profiling Quality control (QC)

Human Metabolite Confirmation

The 1988 study by Humber et al. not only synthesized and tested the activity of N-methyletodolac but also confirmed its presence as a bona fide in vivo metabolite by isolating it from human urine [1]. This contrasts with the parent drug, Etodolac, which is extensively metabolized to several active and inactive products, including this specific N-methylated form.

Drug metabolism Pharmacokinetics Biomarker discovery

N-Methyl Etodolac Applications


Validated Negative Control

In any in vitro or in vivo assay designed to test the anti-inflammatory or COX-inhibitory activity of new compounds or Etodolac analogs, N-Methyl Etodolac is the ideal negative control. Its proven inactivity [1] allows researchers to establish a true baseline for non-response, ensuring that observed effects from test compounds are genuine and not due to the chemical scaffold's background activity. Using the active parent drug, Etodolac, as a negative control would yield false-positive results.

Etodolac Analytical Method Validation

For pharmaceutical quality control (QC) and research & development (R&D) laboratories, N-Methyl Etodolac is an essential impurity reference standard [2]. It is used for developing and validating stability-indicating HPLC/LC-MS methods to separate, identify, and quantify this specific process-related impurity [3]. This is a critical step for meeting ICH guidelines, compiling Abbreviated New Drug Applications (ANDAs), and ensuring batch-to-batch consistency in the commercial production of Etodolac.

DMPK Studies

In preclinical and clinical studies of Etodolac, accurate identification and quantification of its metabolites are crucial. N-Methyl Etodolac, confirmed to be a human metabolite [1], serves as an indispensable analytical standard. Researchers use this compound to create calibration curves and verify the presence and concentration of this specific metabolic product in biological matrices (plasma, urine), enabling a complete understanding of Etodolac's metabolic fate and potential drug-drug interactions.

Starting Material for Indole Derivatives

As a functionalized indole derivative, N-Methyl Etodolac can serve as a key intermediate in the synthesis of novel chemical entities. Patents have described its use in the preparation of more complex indole derivatives designed to act as COX-1, COX-2, and β-catenin inhibitors for the potential treatment of diseases like multiple myeloma [4]. This provides a clear, patented pathway for further medicinal chemistry exploration, differentiating it from simpler or less functionalized indole building blocks.

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